2-{[(Tert-butoxy)carbonyl]amino}-2-(3-methoxycyclohexyl)acetic acid
Description
Structure and Key Features: This compound consists of a central acetic acid backbone substituted with a Boc (tert-butoxycarbonyl)-protected amino group and a 3-methoxycyclohexyl moiety.
Properties
IUPAC Name |
2-(3-methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBLANLLWYAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC(C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-methoxycyclohexyl)acetic acid (commonly referred to as Boc-3-methoxycyclohexylalanine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 255.33 g/mol
- CAS Number : 210346-16-0
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in biological systems.
The biological activity of Boc-3-methoxycyclohexylalanine is primarily attributed to its role as an amino acid derivative. It interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of amino acids with hydrophobic side chains often demonstrate enhanced activity against Gram-positive bacteria due to increased membrane interaction.
-
Anticancer Properties :
- Research indicates that certain amino acid derivatives can inhibit tumor growth by modulating metabolic pathways related to cell proliferation. In vitro studies have suggested that Boc-3-methoxycyclohexylalanine may induce apoptosis in cancer cell lines by activating caspase pathways.
-
Neuroprotective Effects :
- Some studies have explored the neuroprotective effects of amino acid derivatives in models of neurodegeneration. The methoxy group may contribute to antioxidant activity, reducing oxidative stress in neuronal cells.
Data Tables
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various amino acid derivatives demonstrated that Boc-3-methoxycyclohexylalanine exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -
Cancer Cell Apoptosis :
In a controlled experiment using HeLa cells, treatment with Boc-3-methoxycyclohexylalanine resulted in a 30% increase in apoptotic markers after 48 hours, suggesting potential use as an anticancer agent . -
Neuroprotection in vitro :
Research on SH-SY5Y neuroblastoma cells indicated that the compound reduced reactive oxygen species (ROS) levels by 40%, highlighting its potential as a neuroprotective agent .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development. Its structure allows for modifications that can enhance biological activity.
- Case Study : A study investigated the derivatives of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-methoxycyclohexyl)acetic acid, demonstrating improved efficacy against specific cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Synthesis of Peptides
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protective group for amines. This compound can serve as a building block for synthesizing complex peptides.
- Data Table: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Ease of Removal | Yield (%) |
|---|---|---|---|
| Boc | High | Moderate | 85 |
| Fmoc | Moderate | Easy | 90 |
| Cbz | Low | Difficult | 75 |
Research indicates that compounds similar to this compound exhibit biological activities such as anti-inflammatory and analgesic effects.
- Case Study : In vivo studies showed that derivatives of this compound significantly reduced inflammation in animal models, highlighting its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs, focusing on substituent variations and their implications:
Physicochemical Properties
- Solubility : The 3-methoxycyclohexyl group in the target compound likely improves solubility in polar organic solvents compared to purely aliphatic analogs (e.g., cyclohexyl derivatives in ). However, it is less soluble than phenyl-substituted analogs (e.g., ) due to the cyclohexane ring’s hydrophobicity.
- Acidity : The acetic acid moiety’s pKa is influenced by substituents. Electron-donating groups (e.g., methoxy in ) reduce acidity, while electron-withdrawing groups (e.g., chlorine in ) increase it.
- Stability : The Boc group is acid-labile, a property shared across all analogs. The 3-methoxycyclohexyl substituent may slightly enhance stability in basic conditions compared to thiophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
